molecular formula C16H12F3NO B2451028 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide CAS No. 329779-83-1

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide

Cat. No.: B2451028
CAS No.: 329779-83-1
M. Wt: 291.273
InChI Key: JSPCFUKQEAHCAG-VMPITWQZSA-N
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Description

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide is an organic compound characterized by the presence of both methyl and trifluorophenyl groups attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide typically involves the reaction of 3-methylphenylamine with 2,3,4-trifluorobenzoyl chloride under basic conditions to form the corresponding amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acrylamide can be reduced to form an amine.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-(3-carboxyphenyl)-N-(2,3,4-trifluorophenyl)acrylamide.

    Reduction: Formation of 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The acrylamide backbone allows for covalent modification of target molecules, leading to altered biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)propanamide
  • 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)butanamide
  • 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)pentanamide

Uniqueness

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide stands out due to its specific combination of methyl and trifluorophenyl groups, which confer unique chemical reactivity and biological activity. The presence of the acrylamide moiety allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c1-10-3-2-4-11(9-10)5-8-14(21)20-13-7-6-12(17)15(18)16(13)19/h2-9H,1H3,(H,20,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCFUKQEAHCAG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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